molecular formula C53H42O10 B566328 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose CAS No. 100740-75-8

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose

Cat. No. B566328
CAS RN: 100740-75-8
M. Wt: 838.909
InChI Key: CBFXEUSWGYYNPD-OACIUDSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-glucopyranose is a compound of utmost importance in the biomedicine sector. It stands prominently in the domain of pharmaceutical development. Serving as a pivotal entity, it plays an indispensable role in the creation of therapeutic agents directed towards a myriad of ailments, ranging from cancer and diabetes to inflammation .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-glucopyranose is C53H42O10 and its molecular weight is 838.89 . The IUPAC name is [(2R,3R,4S,5R,6S)-4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-glucopyranose are not available, it’s known that this compound plays an indispensable role in the creation of therapeutic agents directed towards a myriad of ailments .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-glucopyranose include a molecular formula of C53H42O10 and a molecular weight of 838.89 .

Future Directions

The future directions of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-glucopyranose are likely to continue in the realm of pharmaceutical development, given its role in the creation of therapeutic agents .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2/t44-,45+,46+,47-,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFXEUSWGYYNPD-OACIUDSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose

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